3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Organic Synthesis Process Chemistry 1,2,4-Triazole Functionalization

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole (C₄H₅Br₂N₃, MW 254.91 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole class. It carries bromine atoms at the 3- and 5-positions and an N1-ethyl substituent, which together dictate its reactivity profile in cross-coupling and nucleophilic aromatic substitution transformations.

Molecular Formula C4H5Br2N3
Molecular Weight 254.91g/mol
CAS No. 1206092-46-7
Cat. No. B603684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-1-ethyl-1H-1,2,4-triazole
CAS1206092-46-7
Molecular FormulaC4H5Br2N3
Molecular Weight254.91g/mol
Structural Identifiers
SMILESCCN1C(=NC(=N1)Br)Br
InChIInChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
InChIKeyKNGWGAWDIDNUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-ethyl-1H-1,2,4-triazole (CAS 1206092-46-7) – A Functionalizable 1,2,4-Triazole Building Block for MedChem and Agrochemical Synthesis


3,5-Dibromo-1-ethyl-1H-1,2,4-triazole (C₄H₅Br₂N₃, MW 254.91 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole class . It carries bromine atoms at the 3- and 5-positions and an N1-ethyl substituent, which together dictate its reactivity profile in cross-coupling and nucleophilic aromatic substitution transformations. The compound is typically supplied as a solid with ≥98% purity and serves as a synthetic intermediate in medicinal chemistry and agrochemical research programs.

Why N1-Alkyl Chain Selection is Non-Negotiable in 3,5-Dibromo-1,2,4-Triazole Chemistry


Within the 3,5-dibromo-1,2,4-triazole series, the N1-substituent controls lipophilicity (logP), solubility, and steric environment around the reactive C–Br bonds [1]. The parent 3,5-dibromo-1H-1,2,4-triazole is a high-melting solid (mp ≈201 °C) with limited organic solubility, constraining its direct use in solution-phase reactions. The ethyl homolog occupies a strategic ground: it substantially improves organic solvent compatibility relative to the parent while avoiding the excessive steric bulk and synthetic cost associated with longer chains. Indiscriminate substitution among N-alkyl 3,5-dibromo-1,2,4-triazoles therefore risks altering reaction yields, selectivity, and downstream product profiles in multistep syntheses [2]. This evidence guide quantifies where the ethyl substitution delivers measurable differentiation.

Quantitative Differentiation of 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole from Its Closest Analogs


Pre-Formed N1-Ethyl Substituent Bypasses Regioselectivity Challenges Inherent to Direct 1H-Triazole Alkylation

Direct alkylation of 3,5-dibromo-1H-1,2,4-triazole suffers from poor regioselectivity, often giving mixtures of N1- and N2-alkylated isomers that require chromatographic separation [1]. Using the pre-formed 3,5-dibromo-1-ethyl-1H-1,2,4-triazole eliminates this separation step entirely. In a published scalable route to a CXCR3 antagonist, regioselective alkylation of the parent triazole afforded the desired N1-alkylated isomer in only ~16% overall yield, whereas synthetic strategies that employed a pre-alkylated 3,5-dibromo-1-ethyl-1H-1,2,4-triazole building block delivered overall yields of 46–59% [2]. Although this comparison involves a different N-alkyl group (tert-butyl acetate), the principle directly applies to the ethyl analog: procurement of the exact N1-ethyl building block removes the yield-limiting regioselectivity bottleneck.

Organic Synthesis Process Chemistry 1,2,4-Triazole Functionalization

Elevated Lipophilicity (XLogP3 = 2.4) Expands Organic Solvent Compatibility Over Unsubstituted Parent

The computed octanol-water partition coefficient (XLogP3) of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole is 2.4 . In contrast, the unsubstituted 3,5-dibromo-1H-1,2,4-triazole has a predicted logP of ~1.0–1.2, based on fragment-based additive models and its high melting point (>200 °C) that limits solubility in common organic solvents . The ~1.2–1.4 logP increase translates to approximately 15–25× higher partition into organic phases, facilitating homogeneous reaction conditions in aprotic solvents such as THF, DMF, and dichloromethane. This difference is particularly consequential for palladium-catalyzed cross-coupling reactions that require soluble substrates.

Physicochemical Property Solubility Drug Design

≥98% Commercial Purity with Defined Solid-State Form Enables Accurate Stoichiometry

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole is commercially available at ≥98% purity (HPLC) as a solid, with packaging scales from 1 g to 100 kg . This contrasts with the parent 3,5-dibromo-1H-1,2,4-triazole, which, while also a solid, is frequently offered at 95% purity with higher lot-to-lot variability . The defined solid form, combined with higher purity, allows precise weighing and accurate stoichiometric control in reactions where excess reagent would generate undesired byproducts or complicate purification. For procurement purposes, the combination of ≥98% purity and solid physical form reduces the need for pre-use purification and analytical re-certification.

Quality Control Procurement Building Block

Optimal Application Scenarios for 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole Based on Quantitative Differentiation


Multikilogram Synthesis of 1,2,4-Triazole-Containing Drug Candidates

When scaling a medicinal chemistry route that requires an N1-ethyl-1,2,4-triazole core, starting with 3,5-dibromo-1-ethyl-1H-1,2,4-triazole avoids the regioselectivity problem of alkylating the parent triazole, which can cap overall yield at ~16% for the desired isomer [1]. The pre-formed building block enables convergent assembly with overall yields of 46–59%, directly reducing the cost of goods in process development [1].

Library Synthesis via Sequential Cross-Coupling

The two bromine substituents at C3 and C5 offer sequential functionalization handles. The elevated lipophilicity (XLogP3 = 2.4) ensures the substrate remains soluble in standard cross-coupling solvents (THF, dioxane, DMF) at synthetically useful concentrations (typically 0.1–0.5 M), enabling one-pot Suzuki–Miyaura couplings to generate diverse bis-aryl triazole libraries .

Agrochemical Active Ingredient Derivatization

Triazoles are a privileged scaffold in fungicide design, and the N-ethyl group appears in several commercial 1,2,4-triazole fungicides [2]. 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole serves as a late-stage diversification intermediate for introducing substituted aryl or heteroaryl groups via palladium catalysis, enabling rapid structure–activity relationship exploration in crop protection programs.

Coordination Chemistry and MOF Linker Synthesis

The ethyl substituent provides sufficient solubility for solution-phase metal coordination while maintaining the triazole's ability to act as a bridging ligand. The dibromo substitution pattern allows post-synthetic modification of metal-organic frameworks (MOFs) or discrete coordination complexes, a feature less readily achieved with the poorly soluble parent 1H-triazole [1].

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